molecular formula C14H15NO B6171544 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one CAS No. 70732-28-4

3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B6171544
CAS No.: 70732-28-4
M. Wt: 213.3
InChI Key:
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Description

3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one is an organic compound with a complex structure that includes a pyrrolidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol, and the product is isolated through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethylidene group, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the phenylmethylidene group, resulting in different chemical properties and reactivity.

    5-phenylmethylidene-2,5-dihydro-1H-pyrrol-2-one: Similar structure but without the ethyl and methyl groups, affecting its solubility and interaction with other molecules.

Uniqueness

3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one is unique due to the combination of its substituents, which confer specific chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

70732-28-4

Molecular Formula

C14H15NO

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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